molecular formula C19H12ClF3N6OS B2552068 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-81-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2552068
CAS RN: 868968-81-4
M. Wt: 464.85
InChI Key: FNYJNNRZDSIWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H12ClF3N6OS and its molecular weight is 464.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The scientific research surrounding N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide focuses on its synthesis and biological activity. Studies have developed various synthetic pathways to create triazolo[1,5-c]pyrimidines and other related heterocyclic compounds due to their potential as antiasthma agents. For instance, compounds with specific substitutions have demonstrated significant mediator release inhibition, highlighting their potential therapeutic applications (Medwid et al., 1990). Another study focused on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle, underscoring the diverse biological properties of fused heterocyclic 1,2,4-triazoles (Karpina et al., 2019).

Antimicrobial and Insecticidal Assessment

Research has also explored the insecticidal properties of heterocycles incorporating a thiadiazole moiety. These studies have identified various compounds capable of acting against pests like the cotton leafworm, Spodoptera littoralis, indicating a potential avenue for developing new pesticides (Fadda et al., 2017).

Pharmacological Studies

Further investigations have expanded into pharmacological studies, with compounds derived from this compound being assessed for their antimicrobial, antioxidant, and anticancer activities. For example, novel pyridine and fused pyridine derivatives have been prepared and subjected to molecular docking screenings, revealing moderate to good binding energies on target proteins, along with antimicrobial and antioxidant activity (Flefel et al., 2018).

Metabolic Stability Improvements

The compound's derivatives have also been studied for their potential as PI3K inhibitors, with modifications aimed at improving metabolic stability for anticancer applications. By altering the core structure, researchers have managed to retain antiproliferative activity while reducing acute oral toxicity, presenting a promising strategy for developing more effective and safer anticancer agents (Wang et al., 2015).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N6OS/c20-13-4-3-12(19(21,22)23)8-14(13)25-16(30)10-31-17-6-5-15-26-27-18(29(15)28-17)11-2-1-7-24-9-11/h1-9H,10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJNNRZDSIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.